molecular formula C20H17N3O3 B13113752 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

Cat. No.: B13113752
M. Wt: 347.4 g/mol
InChI Key: DSGOLESVOJUGOK-UHFFFAOYSA-N
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Description

Historical Context of Bipyridine-Based Compounds in Coordination Chemistry

The history of 2,2'-bipyridine (bpy) is inextricably linked to the development of coordination chemistry. First synthesized by Fritz Blau in 1888 via the decarboxylation of copper(II) pyridine-2-carboxylate, bpy quickly gained prominence due to its ability to form stable complexes with transition metals. Blau’s early work demonstrated the formation of tris(bipyridine)metal complexes, such as [Fe(bpy)~3~]^2+^, which exhibited distinctive redox and optical properties. These discoveries laid the groundwork for understanding ligand field theory and the thermodynamic stability of coordination compounds.

By the 1930s, researchers like Morgan and Jaeger expanded the scope of bipyridine chemistry, exploring its coordination behavior across the periodic table. The ligand’s bidentate chelating capability, facilitated by its two nitrogen donors, became a hallmark for constructing octahedral metal complexes. The introduction of substituents to the bipyridine framework, such as methyl or carboxyl groups, further diversified its utility. For instance, Burstall’s synthesis of brominated and aminated bipyridines in 1938 highlighted the ligand’s adaptability to functionalization. These advancements paved the way for derivatives like 4'-[(2-phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid, where appended groups modulate electronic and steric properties.

Structural Significance of Carbamoyl and Carboxylic Acid Functional Groups

The carbamoyl (-CONH-) and carboxylic acid (-COOH) groups in this compound introduce multifunctional character to the bipyridine core. The carbamoyl moiety, positioned at the 4'-position, consists of a phenylethylamine-derived amide. This group contributes to hydrogen-bonding networks and enhances lipophilicity, potentially influencing solubility and membrane permeability. The carboxylic acid at the 4-position offers a deprotonatable site, enabling pH-dependent coordination behavior or salt formation.

In coordination chemistry, these functional groups can act as ancillary ligands. For example, the carboxylic acid may bind metals in a monodentate or bidentate manner, while the carbamoyl’s carbonyl oxygen could participate in weak interactions with metal centers. Such versatility is evident in analogous systems; Blau’s early studies noted that substituents on bipyridine alter complex stability and reactivity. Structurally, the trans conformation of unsubstituted bipyridine—its most stable form—may be perturbed by the steric bulk of the carbamoyl group, potentially favoring cis configurations in certain metal complexes.

Table 1: Functional Group Contributions in Bipyridine Derivatives

Functional Group Role in Coordination Chemistry Example Interactions
Carbamoyl Hydrogen-bond donor/acceptor N-H···O, C=O···M
Carboxylic Acid Anionic ligand (upon deprotonation) M-O-COO^-
Bipyridine Core Bidentate chelator M-N(pyridine)

Nomenclature and IUPAC Classification

The IUPAC name This compound is derived systematically:

  • Parent structure : 2,2'-Bipyridine, a dimer of pyridine linked at the 2-positions.
  • Substituents :
    • At the 4'-position (second pyridine ring): A carbamoyl group [(2-phenylethyl)carbamoyl], where the amide nitrogen is bonded to a phenylethyl chain.
    • At the 4-position (first pyridine ring): A carboxylic acid group (-COOH).

Numbering begins at the nitrogen of the first pyridine ring (position 1), proceeding clockwise. The prime symbol (') denotes positions on the second pyridine ring. The carbamoyl group is prioritized as a prefix due to its higher seniority over the carboxylic acid, following IUPAC substitutive nomenclature rules.

Table 2: IUPAC Name Breakdown

Component Position Structure
2,2'-Bipyridine Core Two pyridines linked at C2-C2'
(2-Phenylethyl)carbamoyl 4' -CONH-CH~2~CH~2~C~6~H~5~
Carboxylic Acid 4 -COOH

This nomenclature underscores the compound’s structural relationship to classical bipyridine ligands while highlighting its functional complexity. The systematic name ensures unambiguous identification, critical for reproducibility in synthetic and analytical contexts.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26)

InChI Key

DSGOLESVOJUGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Bipyridine Core with Carboxylic Acid Functionality

The starting point for the synthesis is often 2,2'-bipyridine or its derivatives. The preparation of bipyridine-4-carboxylic acid derivatives is a crucial step and has been optimized through various methods:

  • Oxidation and Esterification Routes: A patented method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid involves a five-step reaction process starting from 2,2'-dipyridyl with oxidation under controlled conditions, followed by esterification to form methyl esters, which are later hydrolyzed to yield the carboxylic acid. This method is noted for mild reaction conditions, low raw material costs, and reduced environmental impact compared to chromium-based oxidations.

  • Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid: Research has demonstrated enhanced yields for 4,4′-bipyridine-2-carboxylic acid through solvothermal synthesis and other optimized conditions, enabling further functionalization.

Introduction of the (2-Phenylethyl)carbamoyl Group

The carbamoyl group linked to the 2-phenylethyl moiety is introduced via amide bond formation, typically through coupling the bipyridine-4-carboxylic acid derivative with 2-phenylethylamine or its derivatives. Common methods include:

  • Amide Coupling Using Carbodiimide Reagents: Activation of the carboxylic acid group (e.g., using EDCI or DCC) followed by reaction with 2-phenylethylamine to form the carbamoyl linkage.

  • Use of Acid Chlorides: Conversion of the carboxylic acid to the acid chloride intermediate, then reaction with 2-phenylethylamine to afford the amide.

These approaches require careful control of reaction conditions to prevent side reactions and ensure high purity.

Detailed Stepwise Preparation Protocol (Illustrative)

Step Reaction Conditions Yield Notes
1 Synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid methyl esters Oxidation of 2,2'-dipyridyl with H2SO4 and dioctyl phthalate, followed by esterification ~94% (methyl ester) Mild conditions, low pollution, suitable for scale-up
2 Hydrolysis of methyl esters to 2,2'-bipyridine-4,4'-dicarboxylic acid Na2CO3 aqueous solution, pH 8-9, extraction with ethyl acetate ~47% isolated solid Purification by recrystallization
3 Selective functionalization to 4-carboxylic acid bipyridine derivative Controlled hydrolysis or selective protection/deprotection Variable Requires regioselectivity
4 Activation of carboxylic acid (e.g., EDCI coupling) Room temperature, inert atmosphere High Avoids harsh reagents
5 Coupling with 2-phenylethylamine to form carbamoyl linkage Stirring in suitable solvent (e.g., DMF, DCM) High Yields pure amide product

Research Findings and Optimization Insights

  • Yield Improvements: The use of mild oxidation and esterification steps reduces degradation and improves overall yield and purity of bipyridine carboxylic acid intermediates.

  • Environmental and Cost Considerations: Avoiding chromium-based oxidants and employing safer solvents and reagents aligns with green chemistry principles, making the process suitable for industrial scale.

  • Coordination Chemistry Implications: The synthesized compound’s bipyridine core with carboxylic acid and carbamoyl substituents allows for versatile metal coordination, as demonstrated in studies with transition metals, highlighting the importance of high-purity synthesis for downstream applications.

Summary Table of Key Preparation Parameters

Parameter Description Optimal Range/Value Source
Oxidation reagent Sulfuric acid with dioctyl phthalate Mild oxidizing conditions
Esterification time 10–40 hours Ensures full methyl ester formation
Hydrolysis pH 8–9 (Na2CO3 solution) Prevents acid degradation
Coupling reagent EDCI or DCC Room temperature, inert atmosphere General amide synthesis
Reaction solvent DMF, DCM, or ethyl acetate Depends on step [general organic synthesis]
Yield (overall) ~40–95% depending on step High yield desirable for scale-up

Chemical Reactions Analysis

Types of Reactions

4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .

Mechanism of Action

The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
4'-[(2-Aminoethyl)carbamoyl]-2,2'-bipyridine-4-carboxylic acid Aminoethyl carbamoyl (4'), carboxylic acid (4) C₁₄H₁₄N₄O₃ Potential for hydrogen bonding; biological probes
[2,2'-Bipyridine]-5,5'-dicarboxylic acid Carboxylic acid (5,5') C₁₂H₈N₂O₄ Potent prolyl hydroxylase inhibitor (IC₅₀ = 0.19 µM)
4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid Methyl (4'), carboxylic acid (4) C₁₂H₁₀N₂O₂ Photophysical studies in Ru complexes; storage: inert atmosphere
6-Phenyl-[2,2'-bipyridine]-4-carboxylic acid Phenyl (6), carboxylic acid (4) C₁₇H₁₂N₂O₂ MOF/COF ligand; enhances π-π stacking
2,2'-Bipyridine-6,6'-dicarboxylic acid Carboxylic acid (6,6') C₁₂H₈N₂O₄ High-purity research chemical; coordination chemistry

Electronic and Steric Effects

  • Carboxylic Acid Position :

    • 4- and 4'-carboxylic acids (e.g., , CAS 1748-89-6) facilitate metal coordination in Ru complexes (e.g., [Ru(bpy)₂([2,2'-bipyridine]-4-carboxylic acid)][PF₆]₂) for photoredox catalysis .
    • 5,5'-dicarboxylic acids () exhibit superior enzyme inhibition due to optimal charge distribution for iron chelation in prolyl hydroxylase .
  • Steric hindrance from phenyl groups (e.g., 6-phenyl in ) may limit coordination modes but improve stability in MOFs .

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance aqueous solubility (e.g., 4-carboxylic acid derivatives in ), while hydrophobic substituents (phenyl, phenylethyl) improve organic solvent compatibility .
  • Thermal Stability : Methyl and phenyl derivatives (e.g., 4'-methyl in ) exhibit higher melting points (~268–287°C) compared to unsubstituted bipyridines, aiding in material processing .

Biological Activity

4'-[(2-Phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid, also known as compound 6E7, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a bipyridine structure, which is known for its chelating properties and ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and therapeutic development.

  • Molecular Formula : C20_{20}H17_{17}N3_3O3_3
  • Molecular Weight : 347.367 g/mol
  • Formal Charge : 0
  • Atom Count : 43
  • Bond Count : 45
  • Aromatic Bond Count : 18

These properties indicate that the compound has a significant degree of complexity, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various metal ions and proteins. The bipyridine moiety allows for coordination with transition metals, which can modulate enzymatic activity and influence cellular pathways.

Case Study: Inhibition of Protein Targets

Recent studies have shown that this compound exhibits inhibitory effects on specific protein targets involved in cancer progression. For instance, it has been reported to inhibit the activity of histone methyltransferases (HMTs), which play a critical role in epigenetic regulation and cancer biology. In vitro assays demonstrated that at concentrations as low as 10 μM, the compound significantly reduced the methylation activity of HMTs in human cancer cell lines .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target Concentration Tested Effect Observed
HMT InhibitionSETD810 μMSignificant reduction in methylation
CytotoxicityDLD1 Colon Cancer Cells15 μMInduction of mitotic spindle multipolarity
Apoptosis InductionVarious Cancer Cell LinesVariesIncreased apoptosis rates observed

These findings suggest that the compound not only inhibits specific enzymatic activities but also induces cellular responses that could be beneficial in cancer therapy.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate a favorable safety profile at therapeutic concentrations; however, further investigations are necessary to establish a comprehensive safety profile before clinical application.

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